molecular formula C14H17N3O3S2 B2771648 3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridazine CAS No. 1797756-07-0

3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridazine

Cat. No.: B2771648
CAS No.: 1797756-07-0
M. Wt: 339.43
InChI Key: YBAMQSCCIGCJRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis


Molecular Structure Analysis

The molecular structure of 3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridazine consists of a six-membered pyridazine ring with nitrogen atoms at positions 1 and 2, and an oxygen atom at position 3. The piperidine group is attached at position 4, and the thiophene-sulfonyl moiety is linked to the pyridazine ring. The arrangement of atoms and functional groups determines its biological activity .


Chemical Reactions Analysis

Studies have explored the reactivity of this compound in various chemical reactions. Researchers have investigated its behavior under different conditions, including substitution reactions, cyclizations, and transformations. These reactions contribute to its versatility and potential applications .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : Obtain IR, NMR, and UV-Vis spectra for characterization .

Scientific Research Applications

Pharmacological Properties and Applications

  • Antibacterial and Antiviral Activities

    Compounds containing elements of the specified chemical structure have been explored for their antibacterial and antiviral properties. For instance, oxazolidinones, a class of synthetic antibacterial agents showing activity against gram-positive organisms, include structures with similarities in heterocyclic rings and substituents indicating potential for antibiotic development (Tucker et al., 1998). Additionally, R 61837, a compound with a similar heteroaromatic ring, exhibits potent inhibitory effects on rhinoviruses at non-toxic concentrations (Andries et al., 2005).

  • Antioxidant Properties

    Novel derivatives related to pyridazine structures have been synthesized and evaluated for their central nervous system (CNS) and antioxidant properties. These compounds, through their interaction with reactive oxygen species, could offer insights into the development of therapies targeting oxidative stress-related diseases (Malinka et al., 2002).

Chemical Synthesis and Reactivity

  • Heterocyclic Chemistry

    The synthesis of pyridazine derivatives from reactions involving compounds with structural features akin to "3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridazine" has been documented. These syntheses contribute to the understanding of heterocyclic chemistry, providing pathways to novel compounds with potential applications in drug development and material science (Ibrahim & Behbehani, 2014).

  • Herbicidal Activities

    Research into pyridazine derivatives highlights their application in developing herbicides. Specifically, compounds exhibiting structural similarities have been shown to possess significant herbicidal activities, underscoring the potential for agricultural applications (Xu et al., 2008).

Mechanism of Action

The precise mechanism of action for 3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridazine depends on its specific biological target. It may interact with enzymes, receptors, or other cellular components. Further studies are needed to elucidate its mode of action .

Properties

IUPAC Name

3-methyl-6-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-11-4-5-13(16-15-11)20-12-6-8-17(9-7-12)22(18,19)14-3-2-10-21-14/h2-5,10,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAMQSCCIGCJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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